Dibenzyl maleate
CAS No.: 622-06-0
Cat. No.: VC20861536
Molecular Formula: C18H16O4
Molecular Weight: 296.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 622-06-0 |
|---|---|
| Molecular Formula | C18H16O4 |
| Molecular Weight | 296.3 g/mol |
| IUPAC Name | dibenzyl (Z)-but-2-enedioate |
| Standard InChI | InChI=1S/C18H16O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11- |
| Standard InChI Key | CPZVJYPXOWWFSW-QXMHVHEDSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)/C=C\C(=O)OCC2=CC=CC=C2 |
| SMILES | C1=CC=C(C=C1)COC(=O)C=CC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C=CC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Properties and Structure
Basic Identification
Dibenzyl maleate is identified by several key parameters that enable its proper classification and use in chemical applications:
Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that determine its behavior in various applications:
The structure of dibenzyl maleate features a central maleate moiety with two benzyl groups attached via ester bonds. The cis-configuration of the carbon-carbon double bond in the maleate portion is a defining characteristic of this compound, contributing to its specific reactivity profile .
Synthesis Methods
Laboratory Synthesis
Dibenzyl maleate is typically synthesized through the esterification of maleic anhydride with benzyl alcohol. The standard procedure involves:
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Reacting 1 mol of maleic anhydride with 2 mol of benzyl alcohol
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Using sulfuric acid (1%) as a catalyst
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Maintaining reaction temperature at 75°C
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Washing with distilled water to remove catalyst and unreacted materials
This synthesis method represents a straightforward approach to producing dibenzyl maleate with good yield and purity for laboratory and research applications.
Industrial Production
In industrial settings, the production of dibenzyl maleate follows similar synthetic routes but is optimized for larger scale production. The industrial synthesis typically employs:
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Continuous flow reactors for more efficient processing
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Advanced purification techniques to enhance yield and purity
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Optimized reaction conditions to ensure cost-effectiveness
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Quality control measures to maintain consistent product specifications
The production methods may vary depending on the intended application and required purity levels of the final product.
Applications and Uses
Polymer Chemistry
Dibenzyl maleate serves as a valuable monomer in polymer synthesis, contributing to the development of materials with enhanced properties:
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As a high glass transition temperature (Tg) monomer, it imparts excellent impact resistance, crack resistance, electrical properties, and optical properties to synthesized polymers
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It can be polymerized with monomers containing double bonds, such as vinyl acetate and butyl acrylate
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The compound functions as a reactive intermediate in the creation of pour point depressants for crude oil
Industrial Applications
The compound finds extensive use across various industrial sectors:
Chemical Reactions
Dibenzyl maleate participates in various chemical reactions, making it valuable in organic synthesis:
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Serves as a reagent in cyclopropanation reactions
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Participates in asymmetric Michael reactions, catalyzed by chiral lithium binaphtholate complexes
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Acts as an intermediate in the synthesis of various specialty chemicals
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Exhibits reactivity in polymerization processes due to its unsaturated nature
The compound's participation in these reactions is influenced by the electron-withdrawing nature of the maleate group and the electron-donating properties of the benzyl groups.
Market Analysis and Growth Prospects
Current Market Status
The dibenzyl maleate market plays a significant role in the specialty chemicals sector. According to recent market research:
Market Drivers and Trends
Several factors are driving the growth of the dibenzyl maleate market:
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Rising demand in end-use sectors, particularly in manufacturing industries
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Expansion of specialty chemicals industry, expected to reach approximately $1 trillion by 2025
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Increasing emphasis on environmentally friendly products, driving innovation in polymer formulations
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Growing applications across pharmaceuticals, cosmetics, and agricultural chemicals sectors
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Technological advancements in production methods and applications
Competitive Landscape
The competitive environment of the dibenzyl maleate market includes several key players:
These companies are actively involved in product development, market expansion, and strategic initiatives to strengthen their market position.
Comparative Analysis with Similar Compounds
Structural Comparison
Dibenzyl maleate shares structural similarities with several related compounds, but with distinct differences:
Reactivity Comparison
The unique structural features of dibenzyl maleate contribute to its specific reactivity profile:
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The cis-configuration imparts distinct reactivity compared to the trans-isomer (dibenzyl fumarate)
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The presence of the carbon-carbon double bond enables participation in polymerization and addition reactions, unlike dibenzyl malonate
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The benzyl groups provide steric and electronic effects that influence reaction pathways and selectivity
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The compound shows resistance to isomerization under standard reaction conditions
These differences in reactivity make dibenzyl maleate particularly valuable for specific applications where its unique properties are beneficial.
Research Findings and Future Directions
Recent Research Developments
Recent research involving dibenzyl maleate has focused on several key areas:
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Use as a high glass transition temperature (Tg) monomer for enhancing polymer properties
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Application in asymmetric Michael reactions with varying degrees of enantioselectivity
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Investigation as a component in pour point depressants for crude oil
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Exploration of its potential in pharmaceutical and cosmetic formulations
Future Research Directions
Based on current trends and market demands, several promising research directions for dibenzyl maleate include:
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of novel applications in advanced materials and specialty chemicals
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Investigation of its potential in sustainable and biodegradable polymer formulations
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Study of structure-property relationships to optimize performance in specific applications
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Integration into emerging technologies requiring specialty chemical components
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